molecular formula C20H15BrFN3O2S B14964743 N-(4-bromo-2-fluorophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

N-(4-bromo-2-fluorophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Cat. No.: B14964743
M. Wt: 460.3 g/mol
InChI Key: KKZBWRYXKOHIKV-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by the presence of a bromo-fluoro-phenyl group and a methoxy-phenyl group attached to the imidazo-thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the Bromo-Fluoro-Phenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a bromo-fluoro-phenyl halide reacts with the imidazo-thiazole intermediate.

    Attachment of the Methoxy-Phenyl Group: This step involves the coupling of a methoxy-phenyl derivative with the imidazo-thiazole core, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
  • N-(4-bromo-2-chlorophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
  • N-(4-bromo-2-fluorophenyl)-2-[6-(4-hydroxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is unique due to the specific combination of bromo, fluoro, and methoxy groups attached to the imidazo-thiazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H15BrFN3O2S

Molecular Weight

460.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

InChI

InChI=1S/C20H15BrFN3O2S/c1-27-15-5-2-12(3-6-15)18-10-25-14(11-28-20(25)24-18)9-19(26)23-17-7-4-13(21)8-16(17)22/h2-8,10-11H,9H2,1H3,(H,23,26)

InChI Key

KKZBWRYXKOHIKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=C(C=C(C=C4)Br)F

Origin of Product

United States

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